Ethyl 5-isopropylpicolinate
CAS No.: 108734-04-9
Cat. No.: VC14446579
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108734-04-9 |
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Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | ethyl 5-propan-2-ylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C11H15NO2/c1-4-14-11(13)10-6-5-9(7-12-10)8(2)3/h5-8H,4H2,1-3H3 |
Standard InChI Key | FTFHLTWDEWYZLH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC=C(C=C1)C(C)C |
Introduction
Structural Characteristics and Molecular Properties
Ethyl 4-isopropylpicolinate belongs to the picolinic acid ester family, characterized by a pyridine ring substituted with an isopropyl group at the 4-position and an ethyl ester at the 2-position. Its molecular formula is , with a molecular weight of 193.24 g/mol . The InChIKey (LTXTVARMBZGFHB-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which influences its reactivity and interactions .
Key Structural Features:
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Pyridine Core: The aromatic ring provides electron-withdrawing effects, enhancing the electrophilicity of the ester group.
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Isopropyl Substituent: Steric bulk at the 4-position modulates reactivity in hydrolysis and coordination reactions .
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Ethyl Ester: A hydrolytically labile group that serves as a precursor for bioactive acids .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed esterification of 4-isopropylpicolinic acid with ethanol. A representative protocol involves refluxing picolinic acid (5.0 g, 41 mmol) with concentrated (12 mL) in anhydrous ethanol (40 mL) overnight . Post-reaction workup includes neutralization with , extraction with , and purification to yield an 85% product .
Optimization Parameters:
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Catalyst: Sulfuric acid () or -toluenesulfonic acid.
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Temperature: 60–80°C under reflux.
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Solvent: Ethanol or toluene (for azeotropic water removal) .
Industrial Production
Industrial processes employ continuous flow reactors to enhance efficiency, utilizing high-purity reagents and stringent temperature control to maintain >95% purity.
Chemical Reactivity and Functional Transformations
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions to yield 4-isopropylpicolinic acid, a key intermediate for agrochemicals .
Condition | Catalyst | Product | Yield |
---|---|---|---|
Acidic (Reflux) | 4-Isopropylpicolinic acid | 85–90% | |
Basic (, 80°C) | Aqueous base | Sodium 4-isopropylpicolinate | 92% |
The electron-withdrawing pyridine ring stabilizes the tetrahedral intermediate during hydrolysis, accelerating reaction rates .
Coordination Chemistry
Ethyl 4-isopropylpicolinate acts as a bidentate ligand, coordinating via the pyridinic nitrogen and ester carbonyl oxygen. Studies on vanadium(V) peroxo complexes reveal a distorted pentagonal bipyramidal geometry, with steric hindrance from the isopropyl group reducing coordination efficiency compared to methyl picolinate .
Ligand Strength Comparison:
Ligand | Relative Coordination Strength |
---|---|
Ethyl 4-isopropylpicolinate | 0.75 |
Methyl picolinate | 1.00 |
Picolinamide | 1.45 |
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